molecular formula C22H43N3 B1599913 (Z)-2-(8-Heptadecenyl)-4,5-dihydro-1H-imidazole-1-ethylamine CAS No. 20565-75-7

(Z)-2-(8-Heptadecenyl)-4,5-dihydro-1H-imidazole-1-ethylamine

Cat. No. B1599913
CAS RN: 20565-75-7
M. Wt: 349.6 g/mol
InChI Key: DLIZJCBWTRNYKF-KTKRTIGZSA-N
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Description

(Z)-2-(8-Heptadecenyl)-4,5-dihydro-1H-imidazole-1-ethylamine, also known as Z8-HEDA, is a synthetic molecule that has been extensively studied for its biochemical and physiological effects. It is a member of the family of imidazolines, which are compounds that have been found to have a wide range of biological activities. Z8-HEDA has been shown to have potential applications in scientific research, particularly in the areas of neuroscience and cancer research.

Mechanism of Action

The mechanism of action of (Z)-2-(8-Heptadecenyl)-4,5-dihydro-1H-imidazole-1-ethylamine is not fully understood, but it is thought to involve the activation of imidazoline receptors. Imidazoline receptors are G protein-coupled receptors that are involved in a wide range of physiological processes. This compound has been found to selectively activate imidazoline receptors, which may explain its neuroprotective and anti-cancer effects.
Biochemical and Physiological Effects
This compound has a number of biochemical and physiological effects. Studies have shown that this compound can lower blood pressure, reduce inflammation, and protect against oxidative stress. This compound has also been found to have anti-anxiety and antidepressant effects, which may be related to its effects on imidazoline receptors.

Advantages and Limitations for Lab Experiments

One advantage of using (Z)-2-(8-Heptadecenyl)-4,5-dihydro-1H-imidazole-1-ethylamine in lab experiments is its selectivity for imidazoline receptors. This allows researchers to study the specific effects of imidazoline receptor activation without interference from other receptors. However, the synthesis of this compound is a complex process that requires specialized equipment and expertise, which may limit its availability for some researchers.

Future Directions

There are a number of future directions for research on (Z)-2-(8-Heptadecenyl)-4,5-dihydro-1H-imidazole-1-ethylamine. One area of research is the development of more selective imidazoline receptor agonists. This may allow researchers to study the specific effects of different imidazoline receptor subtypes.
Another area of research is the development of this compound derivatives with improved pharmacokinetic properties. This may improve the efficacy and safety of this compound for use in clinical applications.
Finally, there is a need for more research on the potential applications of this compound in the treatment of neurodegenerative diseases and cancer. This may involve studying the effects of this compound in animal models and in clinical trials.

Scientific Research Applications

(Z)-2-(8-Heptadecenyl)-4,5-dihydro-1H-imidazole-1-ethylamine has been studied for its potential applications in scientific research. One area of research where this compound has shown promise is in the field of neuroscience. Studies have shown that this compound can act as a selective agonist for imidazoline receptors, which are involved in the regulation of blood pressure and pain perception. This compound has also been found to have neuroprotective effects, which may make it useful in the treatment of neurodegenerative diseases.
Another area of research where this compound has been studied is in cancer research. Studies have shown that this compound can inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. This compound has also been found to sensitize cancer cells to chemotherapy, which may make it useful in combination with other cancer treatments.

properties

IUPAC Name

2-[2-[(Z)-heptadec-8-enyl]-4,5-dihydroimidazol-1-yl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H43N3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22-24-19-21-25(22)20-18-23/h9-10H,2-8,11-21,23H2,1H3/b10-9-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLIZJCBWTRNYKF-KTKRTIGZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCC1=NCCN1CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC1=NCCN1CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H43N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001179424
Record name 2-(8Z)-8-Heptadecen-1-yl-4,5-dihydro-1H-imidazole-1-ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001179424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

349.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

20565-75-7
Record name 2-(8Z)-8-Heptadecen-1-yl-4,5-dihydro-1H-imidazole-1-ethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20565-75-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (Z)-2-(8-Heptadecenyl)-4,5-dihydro-1H-imidazole-1-ethylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020565757
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(8Z)-8-Heptadecen-1-yl-4,5-dihydro-1H-imidazole-1-ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001179424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (Z)-2-(8-heptadecenyl)-4,5-dihydro-1H-imidazole-1-ethylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.039.878
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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